DL-threo-PDMP hydrochloride

Description

Properties

IUPAC Name |

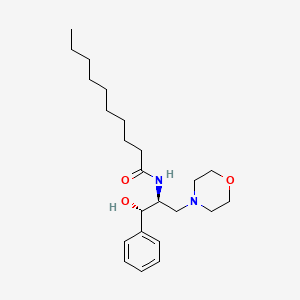

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNCFCUHRNOSCN-GMAHTHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of DL-threo-PDMP Hydrochloride: An In-depth Technical Guide

Abstract

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic, cell-permeable ceramide analogue that has been instrumental in the study of glycosphingolipid (GSL) metabolism and function. As a racemic mixture, its biological activity is primarily attributed to the D-threo enantiomer, which acts as a potent and competitive inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS; EC 2.4.1.80). This inhibition serves as the primary mechanism of action, blocking the first committed step in the biosynthesis of most glycosphingolipids. The resultant biochemical cascade—marked by the depletion of downstream GSLs and the accumulation of the precursor, ceramide—triggers a host of cellular responses, including cell cycle arrest, apoptosis, and autophagy. Furthermore, emerging evidence indicates that PDMP elicits cellular effects independent of GCS inhibition, notably through the modulation of mTORC1 signaling. This guide provides a comprehensive technical overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Primary Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase (GCS)

The principal molecular target of DL-threo-PDMP is the enzyme glucosylceramide synthase. GCS is an integral membrane protein located on the cytosolic face of the Golgi apparatus and endoplasmic reticulum, which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1] This reaction is the gateway to the synthesis of hundreds of complex glycosphingolipids, including gangliosides, globosides, and lactosylceramides.

DL-threo-PDMP functions as a competitive inhibitor of GCS, closely mimicking the structure of the natural substrate, ceramide.[1][2] The inhibitory activity is stereospecific, residing exclusively in the D-threo-(1R,2R) enantiomer.[3] The L-threo isomer is inactive as an inhibitor and has been reported under certain conditions to stimulate GSL biosynthesis. By competitively binding to the active site of GCS, D-threo-PDMP prevents the glucosylation of ceramide, leading to two major biochemical consequences:

-

Depletion of Glycosphingolipids: The blockade of GCS activity leads to a significant reduction in the cellular pool of GlcCer and all subsequently derived GSLs, such as GM3 and GD3.[4]

-

Accumulation of Ceramide: As the direct upstream substrate, ceramide levels increase within the cell following GCS inhibition.[4][5] This accumulation is a critical event, as ceramide is a potent bioactive lipid involved in numerous signaling pathways.

Downstream Signaling Pathways and Cellular Consequences

The perturbation of the ceramide-GSL balance by DL-threo-PDMP initiates complex signaling cascades, which can be broadly categorized into ceramide-dependent and GCS inhibition-independent pathways.

Ceramide-Mediated Pathways

The accumulation of endogenous ceramide is a primary driver of DL-threo-PDMP's cytotoxic effects. Ceramide acts as a second messenger that modulates the activity of various kinases and phosphatases, leading to the induction of apoptosis and autophagy.

-

Apoptosis: Ceramide accumulation triggers the intrinsic pathway of apoptosis. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c into the cytosol.[6] This activates the caspase cascade (caspase-9 and caspase-3), leading to programmed cell death. A caspase-independent pathway has also been described, involving the nuclear translocation of apoptosis-inducing factor (AIF).[6]

-

Autophagy: Ceramide is a known inducer of autophagy. It can interfere with the mTOR signaling pathway, a central negative regulator of autophagy.[7] Furthermore, ceramide can promote the dissociation of the Beclin 1:Bcl-2 complex, freeing Beclin 1 to initiate the formation of autophagosomes.[7][8][9] In some contexts, ceramide has been shown to directly interact with LC3B-II on mitochondrial membranes to induce lethal mitophagy.[10]

GCS Inhibition-Independent Pathways

Recent studies have revealed that PDMP can influence cellular processes through mechanisms that are not directly linked to its inhibition of GCS.

-

mTORC1 Inactivation via Lysosomal Translocation: PDMP has been shown to induce the translocation of the mTORC1 complex from the lysosomal surface, its site of activation, to the endoplasmic reticulum.[11] This relocalization leads to the inactivation of mTORC1, independent of GCS inhibition, as both D- and L-threo isomers elicit this effect. This provides an alternative route to the induction of autophagy and inhibition of cell growth.[11]

Quantitative Data Summary

The inhibitory potency and cellular effects of DL-threo-PDMP and its active D-threo enantiomer have been quantified in various experimental systems.

| Compound | Target/System | Parameter | Value/Concentration | Reference(s) |

| DL-threo-PDMP | Glucosylceramide Synthase (MDCK cell homogenates) | % Inhibition | 33% @ 5 µM | [3] |

| 48% @ 10 µM | [3] | |||

| (+)-D-threo-PDMP | Glucosylceramide Synthase (enzyme assay) | % Inhibition | 50% @ 5 µM | [12][13] |

| (+)-D-threo-PDMP | GM3 Ganglioside Levels (HepG2 cells) | Effective Conc. | 77.7% reduction @ 40 µM | [14] |

| (+)-D-threo-PDMP | Neurite Growth (Rat explants) | Effective Conc. | Dose-dependent inhibition at 5-20 µM | [4][5] |

| DL-threo-PPMP * | Glucosylceramide Synthase | IC₅₀ | 2 - 20 µM | [15] |

*Data for DL-threo-PPMP, a closely related and improved GCS inhibitor, is included to provide an approximate IC₅₀ range.

Visualization of Pathways and Workflows

Glycosphingolipid Biosynthesis Pathway

Downstream Signaling Consequences of PDMP Action

Experimental Workflow: Cell-Based GSL Depletion Assay

Experimental Protocols

Protocol: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is a representative method for measuring GCS activity in cell or tissue homogenates using a fluorescent ceramide substrate.

Materials:

-

Cell/tissue homogenate (enzyme source)

-

Fluorescent ceramide substrate: NBD-C6-ceramide

-

UDP-glucose (cofactor)

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

DL-threo-PDMP hydrochloride (inhibitor)

-

Stop Solution: Chloroform:Methanol (2:1, v/v)

-

HPLC system with fluorescence detector (Ex/Em = 470/530 nm) or TLC plates and imaging system

-

Protein quantification assay (e.g., BCA)

Methodology:

-

Enzyme Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Determine the protein concentration of the homogenate.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL:

-

50 µL of 2x Reaction Buffer

-

10 µL of cell homogenate (e.g., 20-50 µg total protein)

-

10 µL of DL-threo-PDMP (for inhibition curve) or vehicle (for control) at various concentrations. Pre-incubate for 10 minutes at 37°C.

-

10 µL of NBD-C6-ceramide (e.g., final concentration 5-10 µM).

-

-

Initiate Reaction: Start the reaction by adding 20 µL of UDP-glucose (e.g., final concentration 1 mM).

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes. The time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 500 µL of ice-cold Chloroform:Methanol (2:1). Vortex thoroughly to extract lipids.

-

Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the organic and aqueous phases. Carefully collect the lower organic phase containing the lipids.

-

Analysis:

-

HPLC: Dry the organic phase under nitrogen and reconstitute in a suitable solvent. Inject into an HPLC system equipped with a normal-phase column. Separate NBD-C6-glucosylceramide (product) from NBD-C6-ceramide (substrate) and quantify using a fluorescence detector.[16][17]

-

TLC: Spot the concentrated lipid extract onto a silica TLC plate. Develop the plate using a solvent system such as Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v). Visualize the fluorescent spots under UV light and quantify using densitometry.[18]

-

-

Calculation: Calculate GCS activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg). Plot activity against inhibitor concentration to determine the IC₅₀.

Protocol: Analysis of Cellular Glycosphingolipid Depletion

This protocol outlines the treatment of cultured cells with DL-threo-PDMP and subsequent analysis of GSL levels.

Materials:

-

Cultured cells (e.g., HepG2, B16 melanoma)

-

This compound stock solution (in DMSO or ethanol)

-

Cell culture media and reagents

-

Reagents for lipid extraction (Chloroform, Methanol, Water)[19]

-

TLC plates and developing chamber

-

Orcinol or Resorcinol spray reagent for GSL visualization[19][20]

-

HPLC-Mass Spectrometry system (for detailed analysis)

Methodology:

-

Cell Plating and Treatment: Plate cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of DL-threo-PDMP (e.g., 1-50 µM) or vehicle control for a specified duration (e.g., 24-72 hours).

-

Harvesting: Wash cells with ice-cold PBS, then scrape and collect them into a pellet by centrifugation.

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a known volume of water.

-

Add 20 volumes of Chloroform:Methanol (2:1, v/v) relative to the initial cell pellet volume.

-

Vortex vigorously for 15-20 minutes to ensure complete extraction.

-

Centrifuge to pellet the protein precipitate. Collect the supernatant (total lipid extract).

-

Wash the extract by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging to induce phase separation.

-

Carefully aspirate and discard the upper aqueous phase. The lower organic phase contains the cellular lipids.

-

-

Analysis of GSLs:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in a small, known volume of Chloroform:Methanol (2:1).

-

Spot equal amounts of lipid extract (normalized to initial protein content or cell number) onto a silica TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:0.25% CaCl₂ in water, 60:35:8, v/v/v) to separate different GSL species.

-

After development, dry the plate and visualize the GSL bands by spraying with orcinol (for neutral GSLs) or resorcinol (for sialic acid-containing gangliosides) followed by heating.[19]

-

Quantify the reduction in GSL band intensity in PDMP-treated samples compared to controls using densitometry. For more precise quantification and structural identification, HPLC coupled with mass spectrometry (HPLC-MS) is recommended.[21][22]

-

Conclusion

This compound remains an invaluable pharmacological tool for dissecting the complex roles of glycosphingolipids in cellular biology. Its primary mechanism of action, the competitive inhibition of glucosylceramide synthase, effectively depletes cells of complex GSLs while causing a buildup of the signaling lipid ceramide. This dual effect triggers profound cellular responses, including apoptosis and autophagy. The discovery of GCS-independent activities, such as the modulation of mTORC1 localization, adds another layer of complexity to its biological profile. A thorough understanding of these distinct but interconnected mechanisms is critical for the accurate interpretation of experimental results and for exploring the therapeutic potential of GCS inhibition in various disease models.

References

- 1. DL -threo- PDMP, Hydrochloride [sigmaaldrich.com]

- 2. MilliporeSigma Calbiochem DL-threo-PDMP, Hydrochloride 50 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide metabolism regulates autophagy and apoptotic-cell death induced by melatonin in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (+)-D-threo-PDMP (hydrochloride) | TargetMol [targetmol.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]

- 18. TLC of glycosphingolipids | Cyberlipid [cyberlipid.gerli.com]

- 19. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. Lipidomics of Glycosphingolipids [mdpi.com]

An In-depth Technical Guide to DL-threo-PDMP Hydrochloride: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analog and a potent inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in glycosphingolipid biosynthesis, DL-threo-PDMP has become an invaluable tool for studying the roles of these lipids in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an in-depth analysis of the biological activities of DL-threo-PDMP hydrochloride, including its effects on neurite outgrowth, cell cycle progression, apoptosis, and autophagy. The document also explores the key signaling pathways modulated by this compound, namely the mTOR and endoplasmic reticulum (ER) stress pathways.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of a racemic mixture of the D-threo and L-threo enantiomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol. The biological activity primarily resides in the D-threo-(1R,2R) enantiomer.[1]

Chemical Structure:

-

Systematic Name: (±)-threo-N-[2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]decanamide hydrochloride

-

Synonyms: (±)-threo-PDMP hydrochloride, PDMP hydrochloride[2]

-

Stereochemistry: The "threo" designation refers to the relative configuration of the two chiral centers at positions 1 and 2 of the propanol backbone.

Physicochemical Data:

| Property | Value | Reference(s) |

| CAS Number | 80938-69-8 | [3] |

| Molecular Formula | C₂₃H₃₈N₂O₃ · HCl | [4] |

| Molecular Weight | 427.03 g/mol | [4] |

| Appearance | White solid | |

| Solubility | Water (50 mg/mL), clear, colorless | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriate stereoisomer of 1-phenyl-2-amino-1,3-propanediol. The following is a generalized protocol based on established synthetic routes.[5]

Materials and Reagents

-

L-threo-1-Phenyl-2-amino-1,3-propanediol[6]

-

Decanoyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Morpholine

-

Formaldehyde

-

Formic acid (for Eschweiler-Clarke reaction)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Synthesis Protocol

Step 1: Acylation of L-threo-1-Phenyl-2-amino-1,3-propanediol

-

Dissolve L-threo-1-phenyl-2-amino-1,3-propanediol in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add decanoyl chloride (1.0 equivalent) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1,3-dihydroxy-1-phenylpropan-2-yl)decanamide.

-

Purify the crude product by silica gel column chromatography.

Step 2: Introduction of the Morpholino Group (via Eschweiler-Clarke Reaction)

-

To a solution of the purified N-(1,3-dihydroxy-1-phenylpropan-2-yl)decanamide in formic acid, add morpholine.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting intermediate is N-(1-hydroxy-3-morpholino-1-phenylpropan-2-yl)decanamide.

Alternatively, a two-step process involving tosylation of the primary alcohol followed by nucleophilic substitution with morpholine can be employed.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol free base in a minimal amount of a suitable solvent like diethyl ether or ethanol.

-

Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activities and Experimental Protocols

This compound exerts its biological effects primarily through the inhibition of glucosylceramide synthase (GCS), leading to a depletion of downstream glycosphingolipids and an accumulation of the precursor, ceramide.

Inhibition of Glucosylceramide Synthase (GCS)

Mechanism: DL-threo-PDMP acts as a competitive inhibitor of GCS with respect to ceramide and an uncompetitive inhibitor with respect to UDP-glucose.[5] This inhibition blocks the synthesis of glucosylceramide, the precursor for most glycosphingolipids.

Quantitative Data:

| Parameter | Value | Cell/System | Reference(s) |

| D-threo-PDMP IC₅₀ for GCS | 0.7 µM (Kᵢ) | Murine liver | [5] |

| DL-threo-PDMP Inhibition of GCS | 33% at 5 µM, 48% at 10 µM | MDCK cell homogenates | [7] |

Experimental Protocol: Glucosylceramide Synthase Activity Assay

This protocol is adapted from methods used to assess GCS activity.[8][9]

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., Lysis 250 buffer) on ice.

-

Determine the protein concentration of the whole-cell lysate using a standard protein assay (e.g., BCA assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell lysate (containing GCS), a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose in a suitable reaction buffer.

-

For inhibitor studies, pre-incubate the cell lysate with varying concentrations of this compound for a specified time before adding the substrates.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Extract the lipids from the aqueous phase.

-

Separate the lipid extract using thin-layer chromatography (TLC) on silica gel plates with an appropriate solvent system.

-

Visualize the fluorescently labeled glucosylceramide product under UV light and quantify the band intensity.

-

Calculate the GCS activity based on the amount of product formed and determine the IC₅₀ value for DL-threo-PDMP.

-

Inhibition of Neurite Outgrowth

Effect: DL-threo-PDMP has been shown to inhibit neurite outgrowth in various neuronal cell lines, including SH-SY5Y cells.[10] This effect is attributed to the alteration of ganglioside levels, which are crucial for neuronal development and signaling.

Experimental Protocol: Quantification of Neurite Outgrowth [10][11][12][13]

-

Cell Culture and Treatment:

-

Plate neuronal cells (e.g., SH-SY5Y) in a suitable culture vessel (e.g., 96-well plate).

-

Induce neurite outgrowth using a neurotrophic factor (e.g., platelet-derived growth factor-BB).

-

Treat the cells with varying concentrations of this compound.

-

-

Image Acquisition:

-

After a defined incubation period (e.g., 24-48 hours), acquire images of the cells using a phase-contrast or fluorescence microscope.

-

-

Image Analysis:

-

Utilize image analysis software to quantify various parameters of neurite outgrowth, such as:

-

Total neurite length per cell

-

Number of neurites per cell

-

Length of the longest neurite

-

Number of branch points per neurite

-

-

Induction of Cell Cycle Arrest

Effect: DL-threo-PDMP can induce cell cycle arrest, often at the G1/S transition, in various cell types. This is linked to the accumulation of ceramide, a known modulator of cell cycle progression.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [14][15][16][17][18]

-

Cell Culture and Treatment:

-

Culture cells of interest and treat with this compound for a specified duration.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Induction of Apoptosis and Autophagy

Effect: DL-threo-PDMP can induce both apoptosis and autophagy. The apoptotic pathway appears to be caspase-independent.[19] The induction of autophagy is often associated with increased levels of LC3-II and decreased levels of p62.

Experimental Protocol: Western Blot Analysis for Autophagy Markers [20][21][22]

-

Cell Culture and Treatment:

-

Treat cells with this compound for various time points.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3B (to detect both LC3-I and the lipidated, autophagosome-associated LC3-II form) and p62/SQSTM1.

-

Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to assess the levels of LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

-

Note on Caspase-Independent Apoptosis: To confirm caspase-independent apoptosis, one can perform western blot analysis for cleaved caspases (e.g., caspase-3, -7, -9) and their substrate PARP. The absence of cleavage of these proteins in the presence of other markers of cell death would suggest a caspase-independent mechanism.[19]

Modulation of Signaling Pathways

This compound has been shown to impact two critical cellular signaling pathways: the mTOR pathway and the ER stress response.

mTOR Signaling Pathway

Effect: DL-threo-PDMP treatment can lead to the inactivation of the mTOR (mechanistic target of rapamycin) signaling pathway.[23] This is a central regulator of cell growth, proliferation, and metabolism.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins [24][25][26][27]

-

Sample Preparation: Prepare cell lysates as described in the autophagy western blot protocol.

-

Western Blotting:

-

Probe membranes with primary antibodies against key mTOR pathway proteins, including:

-

Phospho-mTOR (e.g., at Ser2448) and total mTOR

-

Phospho-p70S6K (e.g., at Thr389) and total p70S6K

-

Phospho-4E-BP1 (e.g., at Thr37/46) and total 4E-BP1

-

-

A decrease in the phosphorylation of these proteins indicates inhibition of the mTOR pathway.

-

Signaling Pathway Diagram: mTOR Inhibition by DL-threo-PDMP

Caption: DL-threo-PDMP inhibits the mTOR signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Effect: The accumulation of ceramide resulting from GCS inhibition can induce ER stress. This activates the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis.

Experimental Protocol: Western Blot Analysis of ER Stress Markers [28][29][30][31][32]

-

Sample Preparation: Prepare cell lysates as previously described.

-

Western Blotting:

-

Probe membranes with primary antibodies against key ER stress markers, including:

-

GRP78/BiP: An ER chaperone that is upregulated during ER stress.

-

Phospho-PERK and total PERK: PERK is an ER transmembrane kinase that is activated by autophosphorylation.

-

Phospho-eIF2α and total eIF2α: A downstream target of PERK.

-

ATF4: A transcription factor induced downstream of PERK activation.

-

CHOP/GADD153: A pro-apoptotic transcription factor induced during prolonged ER stress.

-

Spliced XBP1 (XBP1s): The active form of the XBP1 transcription factor, generated by IRE1-mediated splicing of its mRNA.

-

-

Signaling Pathway Diagram: ER Stress Induction by DL-threo-PDMP

Caption: DL-threo-PDMP induces ER stress via ceramide accumulation.

Conclusion

This compound is a powerful pharmacological tool for the investigation of glycosphingolipid metabolism and function. Its ability to inhibit glucosylceramide synthase provides a specific mechanism to probe the roles of these complex lipids in a wide array of cellular processes, from neuronal development to cell fate decisions. This technical guide has provided a detailed overview of its chemical properties, a comprehensive synthesis protocol, and methodologies for studying its diverse biological effects. The elucidation of its impact on key signaling pathways such as mTOR and the ER stress response further highlights its utility in dissecting complex cellular regulatory networks. For researchers in cell biology, neuroscience, and drug development, this compound remains an essential compound for advancing our understanding of fundamental biological processes and their dysregulation in disease.

References

- 1. stressmarq.com [stressmarq.com]

- 2. (±)-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol 80938-69-8 [sigmaaldrich.com]

- 3. (±)-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride - CD BioGlyco [bioglyco.com]

- 4. D-THREO-1-PHENYL-2-DECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL | 109836-82-0 [chemicalbook.com]

- 5. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. uaf.edu [uaf.edu]

- 9. mdpi.com [mdpi.com]

- 10. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 12. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. Caspase-independent programmed cell death triggers Ca2PO4 deposition in an in vitro model of nephrocalcinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 27. ccrod.cancer.gov [ccrod.cancer.gov]

- 28. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of DL-threo-PDMP hydrochloride in DMSO and other organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DL-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol hydrochloride (DL-threo-PDMP HCl), a pivotal inhibitor of glucosylceramide synthase. This document compiles available quantitative and qualitative solubility data, outlines standardized experimental methodologies for solubility determination, and illustrates the key signaling pathways affected by this compound.

Solubility in Organic Solvents

DL-threo-PDMP hydrochloride exhibits solubility in a range of common organic solvents. The available data, compiled from various supplier technical data sheets, is summarized below. It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the specific crystalline form of the solute.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] | Soluble[2][3][4][5] |

| Ethanol | 50 mg/mL[1] | Soluble[2][4][6] |

| 25 mg/mL (in 100% ethanol)[7] | ||

| Methanol | - | Soluble[2][4][6] |

| Chloroform | - | Soluble[3] |

| Water | 25 mg/mL (requires heating to 50°C and vortexing or sonication)[7] | 50 mg/mL (clear, colorless solution)[8] |

| Ethanol:PBS (pH 7.2) (1:5) | 0.05 mg/mL[1] | - |

| N,N-Dimethylformamide (DMF) | 25 mg/mL[1] | - |

Experimental Protocol for Solubility Determination

While the specific experimental protocols used to generate the quantitative data in the table above are not publicly available from the suppliers, a standardized and widely accepted methodology for determining the solubility of a chemical compound, such as the shake-flask method, is detailed below. This method is a common approach to determine equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

High-purity organic solvent (e.g., DMSO, ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is crucial to sample from the upper portion of the liquid. The collected sample should be immediately filtered through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. The resulting value represents the solubility of the compound in the tested solvent at the specified temperature.

Signaling Pathways Modulated by DL-threo-PDMP

DL-threo-PDMP is a well-characterized inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. Inhibition of GCS leads to a cascade of downstream cellular events, primarily driven by the accumulation of its substrate, ceramide.

Inhibition of Glucosylceramide Synthesis

The primary mechanism of action of DL-threo-PDMP is the competitive inhibition of glucosylceramide synthase, which blocks the conversion of ceramide to glucosylceramide. This is the initial step in the synthesis of a vast array of complex glycosphingolipids.

Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PDMP.

Ceramide-Induced Cellular Stress and Apoptosis

The accumulation of ceramide resulting from GCS inhibition is a critical cellular stress signal. Elevated ceramide levels are known to trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER), leading to ER stress. Prolonged ER stress can subsequently induce autophagy and ultimately lead to apoptosis, or programmed cell death.

Caption: Downstream effects of DL-threo-PDMP-induced ceramide accumulation.

Inactivation of mTOR Signaling

Recent studies have indicated that DL-threo-PDMP treatment can lead to the inactivation of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. This effect is linked to the disruption of lysosomal function caused by the accumulation of lipids, including ceramide. The inactivation of mTOR can contribute to the induction of autophagy and the inhibition of cell growth.

Caption: Proposed mechanism of mTOR inactivation by DL-threo-PDMP.

This technical guide provides a comprehensive summary of the solubility and mechanistic action of this compound. The provided data and protocols are intended to support researchers in the effective use of this compound in their studies.

References

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. researchgate.net [researchgate.net]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. lifechemicals.com [lifechemicals.com]

The Genesis of a Key Research Tool: A Technical Guide to the Discovery and Development of PDMP

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Research Chemical D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, commonly known as PDMP, is a seminal research chemical that has been instrumental in elucidating the complex biology of glycosphingolipids (GSLs). For decades, its utility as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (EC 2.4.1.80), or Glucosylceramide Synthase (GCS), has allowed scientists to probe the downstream effects of GSL depletion. This guide provides a comprehensive overview of the discovery and development of PDMP, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization and use. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its application in a research context.

Discovery and Foundational Characterization

PDMP was first identified as an effective inhibitor of GCS in foundational studies aiming to understand the biosynthesis of GSLs.[1] The active stereoisomer was determined to be the D-threo form, which acts as a structural analog of ceramide, the natural substrate for GCS.[1] Early kinetic analyses revealed that D-threo-PDMP functions as a competitive inhibitor with respect to ceramide and an uncompetitive inhibitor against the co-substrate UDP-glucose.[1] This discovery provided the scientific community with the first small molecule tool to pharmacologically manipulate the synthesis of glucosylceramide, the precursor to most of the hundreds of complex GSLs.[2][3]

Mechanism of Action: Inhibiting the GSL Assembly Line

The primary and most well-characterized mechanism of action for PDMP is the direct inhibition of Glucosylceramide Synthase. GCS is the enzyme responsible for the first committed step in the biosynthesis of most GSLs, catalyzing the transfer of glucose from UDP-glucose to a ceramide molecule.

By competitively binding to the ceramide-binding site on GCS, PDMP effectively halts the production of glucosylceramide (GlcCer). This blockade leads to two major downstream consequences that are central to its experimental utility:

-

Accumulation of the Substrate: Cellular levels of ceramide, the precursor lipid, increase.[4][5] Given ceramide's role as a signaling molecule involved in apoptosis and cell cycle arrest, this accumulation is a significant cellular event.[4][6]

-

Depletion of Downstream Products: The synthesis of GlcCer and all subsequent GSLs, such as lactosylceramide and complex gangliosides (e.g., GM3, GD3), is significantly reduced.[3]

This targeted disruption allows researchers to study the myriad roles of GSLs in cellular processes, including cell growth, adhesion, signaling, and membrane organization.

Quantitative Efficacy of PDMP

The potency of PDMP has been quantified across various enzymatic and cell-based assays. The D-threo isomer is significantly more active than other stereoisomers. Below is a summary of key quantitative metrics reported in the literature.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | ~5 µM | In vitro GCS enzyme assay | [2] |

| Kᵢ | ~0.7 µM | In vitro GCS enzyme assay (vs. ceramide) | [1] |

| Effective Conc. | 10 - 25 µM | Inhibition of GSL synthesis in B16 melanoma cells | [ ] |

| Effective Conc. | 20 µM | Induction of ceramide accumulation in HeLa cells | [4] |

| Effective Conc. | >30 µM | Induction of toxicity in CHO cells | [ ] |

| Effective Conc. | 40 µM | 77.7% decrease in GM3 content in HepG2 cells | [ ] |

Key Experimental Protocols

The following sections detail methodologies central to the study of PDMP and its effects.

Protocol: Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of PDMP on GCS in cell lysates using a radiolabeled substrate.

1. Preparation of Cell Lysate (Enzyme Source):

-

Culture cells (e.g., HeLa, HepG2) to ~80-90% confluency.

-

Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer or by sonication.

-

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to serve as the enzyme source. Determine protein concentration using a BCA or Bradford assay.

2. Inhibition Assay Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

- Assay Buffer (50 mM Tris-HCl, pH 7.4)

- Cell Lysate (50-100 µg of protein)

- Varying concentrations of D-threo-PDMP (dissolved in ethanol or DMSO, with a vehicle control)

- Ceramide substrate (e.g., C6-ceramide, supplied in a detergent like Triton X-100)

-

Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind.

-

Initiate the reaction by adding the radiolabeled co-substrate, UDP-[¹⁴C]glucose (final concentration ~10-20 µM).

-

Incubate the reaction at 37°C for 1-2 hours.

3. Lipid Extraction and Analysis:

-

Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase, which contains the lipids.

-

Wash the organic phase with 0.2 volumes of PBS.

-

Dry the final organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the extract onto a High-Performance Thin-Layer Chromatography (HPTLC) plate.

-

Develop the plate using a solvent system such as chloroform/methanol/water (65:25:4, v/v/v) to separate ceramide from glucosylceramide.

-

Visualize the radiolabeled glucosylceramide product using autoradiography or a phosphorimager.

-

Quantify the spot intensity to determine the rate of reaction and calculate the IC₅₀ of PDMP.

Protocol: Analysis of Cellular GSL Profile via TLC

This protocol describes how to assess the impact of PDMP treatment on the GSL composition of cultured cells.

1. Cell Culture and Treatment:

-

Seed cells (e.g., CHO, B16 melanoma) in culture dishes and grow to ~70% confluency.

-

Replace the medium with fresh medium containing the desired concentration of PDMP (e.g., 20 µM) or vehicle control.

-

Incubate for the desired treatment period (e.g., 24-72 hours).[2]

2. Lipid Extraction:

-

Wash cells with PBS and harvest by scraping.

-

Perform a total lipid extraction by adding chloroform:methanol (2:1, v/v) to the cell pellet.[2]

-

Sonicate or vortex vigorously to ensure complete extraction.

-

Separate the organic and aqueous phases by adding water and centrifuging.

-

Collect the lower organic phase.

3. Saponification (Optional but Recommended):

-

To remove interfering glycerophospholipids, treat the dried lipid extract with a mild alkaline solution, such as 100 mM NaOH in methanol, at 37°C for 2 hours.[2]

-

Neutralize the reaction and perform a desalting step using a C18 solid-phase extraction cartridge.

4. Thin-Layer Chromatography (TLC):

-

Spot the purified lipid extract onto an HPTLC silica gel 60 plate.

-

Develop the plate in a TLC chamber saturated with an appropriate solvent system. For example:

- Neutral GSLs: Chloroform/Methanol/Water (65:35:8, v/v/v)[2]

- Gangliosides: Chloroform/Methanol/0.2% CaCl₂ in Water (60:40:9, v/v/v)

-

After development, dry the plate thoroughly.

5. Visualization:

-

Spray the plate with a visualization reagent. Common choices include:

-

Document the plate by scanning or photography and compare the GSL profiles of control vs. PDMP-treated samples.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a GCS inhibitor like PDMP in a cell-based assay.

Conclusion

PDMP remains a cornerstone chemical probe in the field of glycosphingolipid research. Its discovery provided an essential tool for inducing a targeted pharmacological knockout of GSL biosynthesis, enabling countless studies into the function of this diverse class of lipids. A thorough understanding of its mechanism, quantitative parameters, and the experimental protocols used for its validation is critical for any researcher aiming to leverage its power to investigate the complex roles of glycosphingolipids in health and disease.

References

- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of DL-threo-PDMP hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP hydrochloride) is a synthetic analog of ceramide and a potent, competitive inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] By blocking the first committed step in the biosynthesis of most glycosphingolipids, this compound serves as a critical tool in glycobiology and has emerged as a molecule of interest in cancer research and other therapeutic areas.[2][3] Its ability to induce the accumulation of intracellular ceramide triggers significant downstream cellular events, including apoptosis and autophagy.[2][4] This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key signaling pathways associated with this compound.

Physical and Chemical Properties

This compound is a white solid, and its key physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | (±)-threo-PDMP hydrochloride, PDMP hydrochloride | |

| CAS Number | 80938-69-8 | [1] |

| Molecular Formula | C₂₃H₃₈N₂O₃ · HCl | [1][5] |

| Molecular Weight | 427.02 g/mol | [6] |

| Physical Form | Solid, powder | |

| Color | White | |

| Purity | ≥98% (by HPLC or TLC) |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 50 mg/mL (clear, colorless solution) | [6] |

| Dimethylformamide (DMF) | 25 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |

| Ethanol | 50 mg/mL | [1] |

| Methanol | Soluble | |

| Ethanol:PBS (pH 7.2) (1:5) | 0.05 mg/mL | [1] |

Table 3: Storage and Stability of this compound

| Condition | Stability | Reference(s) |

| Long-term Storage | -20°C | |

| Shipping | Ambient temperature | |

| General Stability | Stable for at least 4 years when stored properly | [1] |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of the hydrochloride salt is not explicitly available, the general synthesis of the parent compound, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, has been described. The process typically involves the separation of diastereomers and enantiomers from a synthesized mixture. The hydrochloride salt can then be prepared by treating the free base with ethanolic hydrogen chloride.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of this compound. Although a specific, detailed protocol for this exact compound is not fully outlined in the literature, a general approach can be inferred from methods used for similar compounds.

General HPLC Parameters:

-

Column: A C18 or similar reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-260 nm.

-

Flow Rate: Approximately 1 mL/min.

-

Injection Volume: 10-20 µL.

For quantitative analysis, a standard curve would be generated using known concentrations of a reference standard.

Glucosylceramide Synthase (GCS) Inhibition Assay

This assay is fundamental to characterizing the activity of this compound.

Principle: The assay measures the enzymatic activity of GCS by quantifying the conversion of a labeled ceramide substrate to glucosylceramide. The inhibitory effect of this compound is determined by its ability to reduce the formation of the product.

Materials:

-

Cell lysate or purified GCS enzyme

-

Labeled ceramide substrate (e.g., fluorescently tagged or radiolabeled)

-

UDP-glucose (co-substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

This compound (inhibitor)

-

Stop solution (e.g., chloroform/methanol mixture)

-

Detection system appropriate for the label (e.g., fluorescence reader, scintillation counter)

Procedure:

-

Enzyme Preparation: Prepare a cell lysate containing GCS or use a purified enzyme preparation.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, UDP-glucose, and the labeled ceramide substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the GCS enzyme preparation.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture.

-

Product Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases. The lipid-soluble product (glucosylceramide) will be in the organic phase.

-

Quantification: Analyze the organic phase using the appropriate detection method to quantify the amount of labeled glucosylceramide formed.

-

Data Analysis: Calculate the percentage of GCS inhibition at each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of glucosylceramide synthase (GCS). This leads to a decrease in the synthesis of glycosphingolipids and an accumulation of the GCS substrate, ceramide. Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways, most notably those leading to apoptosis and autophagy.[4]

Experimental Workflow for Studying GCS Inhibition

The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular processes.

Signaling Pathway of this compound-Induced Cell Death

The inhibition of GCS by this compound initiates a signaling cascade that culminates in programmed cell death. The accumulation of ceramide is a central event in this process.

Conclusion

This compound is a well-characterized and valuable research tool for studying the roles of glycosphingolipids and ceramides in cellular processes. Its ability to potently inhibit glucosylceramide synthase provides a specific mechanism for manipulating these lipid pathways. The induction of ceramide accumulation by this compound triggers significant downstream effects, including the activation of apoptotic and autophagic pathways, making it a compound of interest for further investigation in various disease models, particularly in oncology. This guide provides a comprehensive summary of its properties and methodologies to aid researchers in their study of this important molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. (±)-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride - CD BioGlyco [bioglyco.com]

- 7. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

The Modulatory Role of DL-threo-PDMP Hydrochloride in Ceramide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl), a synthetic ceramide analog, on the intricate pathways of ceramide metabolism. This document will serve as a comprehensive resource, detailing the compound's mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the investigation of its effects.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

DL-threo-PDMP hydrochloride primarily exerts its effects by acting as a competitive inhibitor of the enzyme glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80).[1] GCS is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of a glucose molecule from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[2]

By blocking this initial step, DL-threo-PDMP leads to two primary consequences within the cell:

-

Depletion of Glucosylceramide and Downstream Glycosphingolipids: The inhibition of GCS results in a reduced synthesis of glucosylceramide (GlcCer), which serves as the precursor for a vast array of complex GSLs, including lactosylceramides, globosides, and gangliosides.[3][4] This depletion of GSLs can have profound effects on cellular processes where these molecules are critically involved, such as cell signaling, membrane integrity, and cell-cell recognition.[5][6]

-

Accumulation of Ceramide: The blockage of its conversion to glucosylceramide leads to an intracellular accumulation of ceramide.[7][8] Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways, and its accumulation is often associated with the induction of cellular responses such as apoptosis, cell cycle arrest, and autophagy.[8][9]

It is important to note that the inhibitory activity of PDMP resides primarily in its D-threo-(1R,2R) enantiomer.[7][10] The L-threo enantiomer may exhibit different or even opposing effects on sphingolipid metabolism.[4] DL-threo-PDMP is a racemic mixture of the D- and L-threo isomers.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of DL-threo-PDMP and its active D-threo enantiomer on key parameters of ceramide metabolism.

| Compound | Target Enzyme | Assay System | IC50 Value | Reference(s) |

| DL-threo-PDMP | Glucosylceramide Synthase | Not specified | 2 - 20 µM | [9] |

| D-threo-PDMP | Glucosylceramide Synthase | Enzyme assay | 5 µM | [11] |

Table 1: Inhibitory Concentration (IC50) of PDMP Stereoisomers against Glucosylceramide Synthase. This table provides the concentration of the respective PDMP stereoisomer required to inhibit 50% of the glucosylceramide synthase activity.

| Compound | Concentration | Cell Line | Inhibition of GCS Activity | Reference(s) |

| DL-threo-PDMP | 5 µM | MDCK cell homogenates | 33% | [7] |

| DL-threo-PDMP | 10 µM | MDCK cell homogenates | 48% | [12] |

Table 2: Percentage Inhibition of Glucosylceramide Synthase by DL-threo-PDMP. This table details the extent of GCS inhibition at specific concentrations of DL-threo-PDMP in a kidney cell line model.

| Compound | Concentration | Cell Line | Effect on Glycosphingolipid Levels | Reference(s) |

| D-threo-PDMP | 40 µM | HepG2 | Reduction of GM3 ganglioside to 22.3% of control |

Table 3: Effect of D-threo-PDMP on Cellular Glycosphingolipid Levels. This table illustrates the downstream effect of GCS inhibition by D-threo-PDMP on the levels of a specific ganglioside in a human liver cancer cell line.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study DL-threo-PDMP, the following diagrams are provided.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. merckmillipore.com [merckmillipore.com]

- 3. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accesson.kr [accesson.kr]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]

- 12. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Experimental Protocol for DL-threo-PDMP Hydrochloride Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a widely utilized synthetic ceramide analogue. It functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By blocking GCS activity, DL-threo-PDMP leads to a reduction in glycosphingolipid levels and a concurrent accumulation of its substrate, ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, making DL-threo-PDMP a valuable tool for studying the roles of these lipids in cell signaling, proliferation, apoptosis, autophagy, and drug resistance.[3][4] The D-threo-(1R,2R) enantiomer is primarily responsible for the inhibition of glucosylceramide synthase.[5][6]

These application notes provide a comprehensive overview of the standard experimental protocols for the use of DL-threo-PDMP hydrochloride in in vitro cell culture studies.

Mechanism of Action

DL-threo-PDMP acts as a competitive inhibitor of glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is a crucial step in the synthesis of a vast array of glycosphingolipids.[3] Inhibition of GCS by DL-threo-PDMP results in two primary cellular consequences:

-

Depletion of Glycosphingolipids: Reduced synthesis of glucosylceramide leads to a downstream decrease in the cellular levels of various glycosphingolipids, including gangliosides like GM3 and GD3.[7][8]

-

Accumulation of Ceramide: The blockage of its conversion to glucosylceramide leads to an accumulation of intracellular ceramide.[9][10]

This shift in the balance between ceramide and glycosphingolipids triggers several downstream signaling events, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[4][9]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the effective concentrations and treatment durations of this compound in various cell lines and experimental contexts, as reported in the literature.

Table 1: Inhibition of Glucosylceramide Synthase Activity

| Parameter | Value | Cell/System | Reference |

| IC50 | 2-20 µM | In vitro enzyme assay | [3] |

| Inhibition | 33% | 5 µM in MDCK cell homogenates | [5] |

| Inhibition | 48% | 10 µM in MDCK cell homogenates | [5] |

Table 2: Induction of Cellular Effects

| Effect | Concentration | Treatment Duration | Cell Line | Reference |

| Inhibition of Neurite Growth | 5-20 µM | 2 days | Rat explants | [7][10] |

| Reduced Ca2+ Oscillations | 5-40 µM | 8 days | Cortical neurons | [7] |

| Inhibition of Cell Adhesion | 10-15 µM | 20 hours | B16 melanoma cells | [7] |

| Stimulation of Proliferation | 20 µM | 24 hours | Glomerular mesangial cells | [7][10] |

| Induction of Autophagy & Apoptosis | Not specified | 30 min - 17 h | A549 cells | [9] |

| Protection from TNF-α induced apoptosis | Not specified | 2-14 hours | Hepatocytes | [7][10] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound at a concentration of 10-50 mM in DMSO or ethanol. For example, for a 10 mM stock solution using a compound with a molecular weight of 427.0 g/mol , dissolve 4.27 mg in 1 mL of solvent.[11]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[2]

In Vitro Cell Treatment

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle control (DMSO or ethanol)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 5, 10, 20, 50 µM).

-

Prepare a vehicle control by diluting the solvent (DMSO or ethanol) to the same final concentration as in the highest concentration of the drug treatment.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Glucosylceramide Synthase (GCS) Activity Assay

This protocol provides a general workflow for measuring GCS activity.

Materials:

-

Treated and untreated cell lysates

-

Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

Assay buffer (e.g., 0.1 M Tris/HCl, pH 7.5, with 0.5% Triton X-100)

-

Chloroform/methanol mixture

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Protocol:

-

Enzyme Source Preparation: Homogenize treated and untreated cells in a suitable lysis buffer. Determine the protein concentration of the homogenate using a standard method like the BCA assay.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell homogenate (as the enzyme source), the fluorescently labeled ceramide substrate, and UDP-glucose in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Perform a lipid extraction to separate the lipid products.

-

Analysis: Analyze the extracted lipids using HPLC with a fluorescence detector to separate and quantify the fluorescently labeled glucosylceramide product. GCS activity is determined by the rate of product formation.[7]

Analysis of Apoptosis, Autophagy, and ER Stress

a) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

b) Autophagy Assay (LC3B and p62 Western Blotting)

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies against LC3B and p62/SQSTM1

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Protocol:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against LC3B and p62.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[9]

c) ER Stress Assay (CHOP and GRP78 Western Blotting)

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies against CHOP (GADD153) and GRP78 (BiP)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Protocol:

-

Follow the same general Western blotting procedure as for the autophagy assay.

-

Probe the membrane with primary antibodies against CHOP and GRP78.

-

Increased expression of CHOP and GRP78 are markers of ER stress.[4][9]

Mandatory Visualizations

Caption: Signaling pathway of this compound.

Caption: General experimental workflow for DL-threo-PDMP HCl studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

Applications of DL-threo-PDMP Hydrochloride in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analogue that acts as a competitive inhibitor of glucosylceramide synthase (GCS).[1][2] This enzyme is pivotal in the biosynthesis of most glycosphingolipids (GSLs), which are implicated in cancer cell proliferation, invasion, and drug resistance. By blocking GCS, DL-threo-PDMP leads to the accumulation of the precursor ceramide, a pro-apoptotic sphingolipid, and the depletion of downstream GSLs.[3] These molecular alterations translate into a range of anti-cancer activities, making DL-threo-PDMP a valuable tool in cancer research and a potential candidate for therapeutic development.

This document provides detailed application notes on the various uses of DL-threo-PDMP hydrochloride in cancer research, complete with quantitative data and step-by-step experimental protocols.

Application Notes

Chemosensitization of Drug-Resistant Cancers

A significant application of DL-threo-PDMP is its ability to resensitize chemoresistant cancer cells to conventional chemotherapeutic agents.[1][3] This is particularly relevant in tumors where resistance is linked to altered sphingolipid metabolism.

-

Testicular Germ Cell Tumors and Ovarian Cancer: DL-threo-PDMP has been shown to resensitize cisplatin-refractory testicular germ cell tumors and epithelial ovarian cancer to cisplatin.[1] The proposed mechanism involves the accumulation of ceramide, which enhances the pro-apoptotic effects of cisplatin.[4]

Induction of Apoptosis and Autophagy

DL-threo-PDMP can independently induce cell death in cancer cells through multiple mechanisms:

-

ER Stress and Autophagy: In A549 non-small cell lung cancer cells, DL-threo-PDMP has been demonstrated to induce endoplasmic reticulum (ER) stress, leading to massive autophagy and caspase-independent apoptosis.[5] This is accompanied by a significant increase in intracellular ceramide levels.[5]

-

mTOR Pathway Inhibition: DL-threo-PDMP treatment can lead to the inactivation of the mTOR signaling pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

Inhibition of Cell Adhesion and Metastasis

By altering the composition of GSLs on the cell surface, DL-threo-PDMP can interfere with cell adhesion, a critical step in metastasis.

-

Melanoma: In B16 melanoma cells, the D-threo enantiomer of PDMP was shown to decrease the synthesis of the ganglioside GM3, which in turn reduced the adhesion of these cells to the extracellular matrix.[4]

Direct Anti-proliferative and Cytotoxic Effects

DL-threo-PDMP exhibits direct cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of exposure.

Quantitative Data

The following table summarizes the reported IC50 values for DL-threo-PDMP in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| SuSaS | Testicular Germ Cell Tumor (Cisplatin-Sensitive) | 29.93 ± 0.006 | Co-treatment with cisplatin enhances cytotoxicity. |

| SuSaR | Testicular Germ Cell Tumor (Cisplatin-Resistant) | 28.73 ± 0.054 | Demonstrates efficacy in both sensitive and resistant lines. |

Data extracted from a study on cisplatin resensitization.[4]

Experimental Protocols

Protocol 1: Assessment of Chemosensitization to Cisplatin in Ovarian Cancer Cells

This protocol details a method to evaluate the ability of DL-threo-PDMP to sensitize cisplatin-resistant ovarian cancer cells (e.g., OVCAR-8) to cisplatin.

1. Cell Culture and Plating:

- Culture OVCAR-8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

- Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

2. Drug Treatment:

- Prepare a stock solution of this compound in DMSO.

- Prepare serial dilutions of cisplatin in culture medium.

- Treat cells with a fixed, non-toxic concentration of DL-threo-PDMP (e.g., 10 µM) for 2 hours.

- Following pre-treatment, add serial dilutions of cisplatin to the wells. Include wells with DL-threo-PDMP alone, cisplatin alone, and untreated controls.

3. Cell Viability Assay (MTT Assay):